molecular formula C25H22ClF2NO4 B11222221 (2-chloro-6-fluorophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

(2-chloro-6-fluorophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11222221
M. Wt: 473.9 g/mol
InChI Key: BHXXFMYEFGADLP-UHFFFAOYSA-N
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Description

The compound (2-chloro-6-fluorophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that features a combination of aromatic rings, halogen substituents, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-6-fluorophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone can be achieved through a multi-step process involving the following key steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.

    Coupling Reactions: The final coupling of the different fragments can be performed using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used in catalytic processes due to its unique structure.

Biology and Medicine

    Pharmacological Studies: The compound’s structure suggests potential activity as a pharmaceutical agent, possibly targeting specific receptors or enzymes.

    Biochemical Research: It can be used to study the interactions of halogenated aromatic compounds with biological systems.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2-chloro-6-fluorophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone would depend on its specific application. In a pharmacological context, it may interact with specific receptors or enzymes, modulating their activity. The presence of halogen atoms and methoxy groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (2-chloro-6-fluorophenyl)(1-((4-chlorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
  • (2-chloro-6-fluorophenyl)(1-((4-methoxyphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Uniqueness

The unique combination of chlorine and fluorine atoms, along with the methoxy groups, gives (2-chloro-6-fluorophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone distinct chemical properties. These include enhanced stability, specific reactivity patterns, and potential biological activity that may not be present in similar compounds.

Properties

Molecular Formula

C25H22ClF2NO4

Molecular Weight

473.9 g/mol

IUPAC Name

(2-chloro-6-fluorophenyl)-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone

InChI

InChI=1S/C25H22ClF2NO4/c1-31-22-12-15-10-11-29(25(30)24-19(26)4-3-5-20(24)28)21(18(15)13-23(22)32-2)14-33-17-8-6-16(27)7-9-17/h3-9,12-13,21H,10-11,14H2,1-2H3

InChI Key

BHXXFMYEFGADLP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=CC=C3Cl)F)COC4=CC=C(C=C4)F)OC

Origin of Product

United States

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